molecular formula C7H8O3 B12584535 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one CAS No. 646504-93-0

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one

Katalognummer: B12584535
CAS-Nummer: 646504-93-0
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: RMNCUVQCTLIFJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is efficient and scalable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can be achieved through the same oxidation process mentioned above. The use of oxone and water not only makes the process practical but also environmentally friendly, as it avoids the use of hazardous solvents and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-hydroxy-2(5H)-furanone, while reduction can produce different reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

646504-93-0

Molekularformel

C7H8O3

Molekulargewicht

140.14 g/mol

IUPAC-Name

2-prop-2-enoxy-2H-furan-5-one

InChI

InChI=1S/C7H8O3/c1-2-5-9-7-4-3-6(8)10-7/h2-4,7H,1,5H2

InChI-Schlüssel

RMNCUVQCTLIFJT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1C=CC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.